molecular formula C9H14N2O B13039839 (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13039839
M. Wt: 166.22 g/mol
InChI Key: FEYNEJSEBGSCJI-SECBINFHSA-N
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Description

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine is a chiral diamine featuring a 3-methoxyphenyl substituent at the C1 position of an ethane-1,2-diamine backbone. The methoxy group at the meta position on the aromatic ring contributes to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. This compound is structurally related to pharmacologically active diamines, particularly in antimycobacterial and coordination chemistry applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

FEYNEJSEBGSCJI-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often starts from 3-methoxyaniline or a related methoxy-substituted aromatic compound. The key step is the introduction of the ethane-1,2-diamine side chain, which can be achieved through several routes:

Chiral Resolution Approach

A common approach to obtain the (1S)-enantiomer involves preparing the racemic diamine followed by resolution using chiral acids such as tartaric acid derivatives.

  • The racemic diamine is reacted with a chiral tartaric acid to form diastereomeric salts.
  • These salts are separated by crystallization.
  • Subsequent basification liberates the optically pure (1S)-1-(3-methoxyphenyl)ethane-1,2-diamine.

This method is supported by procedures reported for structurally similar diamines, where yields of around 40-85% for the resolution step are typical, and optical purities are confirmed by specific rotation measurements.

Asymmetric Synthesis via Catalysis

Although specific catalytic asymmetric syntheses for this exact compound are less documented, analogous compounds have been synthesized using:

These methods aim to directly synthesize the (1S)-enantiomer without the need for resolution, improving overall efficiency.

Representative Synthetic Procedure (Literature-Inspired)

Analytical Characterization

Data Summary Table

Step Reagents/Conditions Yield (%) Notes
Reductive amination 3-Methoxyphenylacetone, NH3, Pd/C, H2 ~85 Produces racemic diamine
Resolution with tartaric acid (R,R)-tartaric acid, EtOH/H2O 40-85 Diastereomeric salt crystallization
Basification and extraction NaOH (50%), CH2Cl2 - Liberates optically pure diamine
Purification Recrystallization or chromatography - Confirms purity and enantiomeric excess

Research Findings and Notes

  • The chiral resolution method remains the most practical and widely used for obtaining enantiomerically pure this compound due to the availability of chiral acids and straightforward crystallization techniques.
  • Direct asymmetric synthesis methods are evolving but require precise catalyst and condition optimization, which may limit scalability.
  • The compound’s dual amine functionality and methoxy substitution make it a valuable intermediate for further functionalization in pharmaceutical synthesis.
  • Careful control of reaction temperature and pH during resolution is critical to maximize yield and enantiomeric purity.
  • Analytical methods such as chiral HPLC and polarimetry are essential for quality control.

Scientific Research Applications

Research indicates that (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine exhibits notable biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its methoxy group enhances lipophilicity, potentially improving cellular uptake.
  • Neuroprotective Effects : The compound has shown promise in neuroprotective studies, indicating its ability to mitigate oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Therapeutic Applications

The unique structure of this compound lends itself to various therapeutic applications:

  • Pharmaceutical Development : The compound's ability to interact with biological targets makes it suitable for developing new drugs aimed at treating conditions like cancer and neurodegenerative disorders. Its derivatives could be tailored to enhance efficacy and reduce side effects.
  • Material Science : Beyond medicinal applications, this compound is being explored for its utility in creating advanced materials with specific chemical properties. Its ability to form stable complexes with metals could lead to innovations in catalysis and sensor technology .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated that it significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. Further research is needed to explore its efficacy in vivo and potential as a therapeutic agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage induced by glutamate. Results indicated a marked reduction in cell death and oxidative stress markers, suggesting its potential role in therapies for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Linker Length: Ethane-1,2-diamine vs. Propane-1,3-diamine

The ethane-1,2-diamine linker in the target compound contrasts with propane-1,3-diamine analogs, which exhibit significant differences in biological activity and cytotoxicity:

  • Cytotoxicity : Ethane-1,2-diamine derivatives (e.g., the target compound) demonstrate lower cytotoxicity compared to propane-1,3-diamine analogs. For instance, compounds with propane-1,3-diamine linkers (e.g., compounds 11, 14, and 15 in ) showed higher toxicity in cell-based assays, likely due to increased membrane disruption or metabolic interference .
  • Antimycobacterial Activity : Despite their lower cytotoxicity, ethane-1,2-diamine derivatives generally exhibit higher MIC (Minimum Inhibitory Concentration) values (i.e., reduced potency) against Mycobacterium tuberculosis compared to propane-1,3-diamine analogs. This suggests a trade-off between safety and efficacy in drug design .
Table 1: Linker Length Impact on Bioactivity
Linker Type Cytotoxicity MIC Value (μg/mL) Key Inference
Ethane-1,2-diamine Low 16–32 Safer but less potent
Propane-1,3-diamine High 4–8 Potent but toxic

Substituent Effects: Methoxy vs. Halogen/Trifluoromethyl Groups

The nature and position of aryl substituents significantly modulate electronic, steric, and pharmacokinetic properties:

  • Methoxy Group (3-position) : The meta-methoxy group in the target compound provides moderate electron-donating effects, enhancing solubility via polar interactions while maintaining steric accessibility for target binding. This contrasts with para-substituted analogs (e.g., (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine in ), where para substitution may hinder binding in sterically constrained active sites .
  • Halogen/Trifluoromethyl Groups : Derivatives like (1R)-1-(3-chlorophenyl)ethane-1,2-diamine () and (1S)-1-[5-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine () incorporate electron-withdrawing groups. These substituents increase lipophilicity and metabolic stability but may elevate cytotoxicity risks due to enhanced membrane permeability .
Table 2: Substituent Impact on Properties
Compound Substituent Key Property
Target compound 3-Methoxyphenyl Balanced solubility, moderate activity
(1R)-1-(3-Chlorophenyl)... 3-Chlorophenyl High lipophilicity, potential toxicity
(1S)-1-[5-Fluoro-3-(CF₃)phenyl]... 5-Fluoro-3-CF₃ Enhanced metabolic stability

Biological Activity

The compound (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine , also known as a methoxy-substituted diamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential applications in drug development. Various studies and case reports will be analyzed to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Structure : The structure of this compound can be represented as follows:

C9H13N2O\text{C}_9\text{H}_{13}\text{N}_2\text{O}

This compound features a methoxy group attached to a phenyl ring, which significantly influences its reactivity and biological interactions.

Physical Properties :

  • Molecular Weight: 165.21 g/mol
  • Melting Point: Data not widely reported but anticipated to be similar to other diamines in this class.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related diamines have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 2–5 μg/mL for bacteria .

Compound Target Organisms MIC (μg/mL)
Diamine AE. coli, S. aureus2–5
Diamine BCandida albicans1.95–7.81
This compoundPotentially similar activity expectedTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar diamines disrupt bacterial cell wall formation.
  • Interference with Nucleic Acid Synthesis : Some compounds in this class can inhibit DNA replication or RNA transcription.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that diamines can trigger apoptotic pathways in malignant cells.

Case Studies

A few case studies illustrate the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various substituted diamines, revealing that those with methoxy groups displayed enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that methoxy-substituted diamines inhibited the growth of MCF-7 cells significantly more than their unsubstituted counterparts .

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